

DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened reliance on glucose metabolism, a phenomenon primarily facilitated by the overexpression of Class I glucose transporters (GLUTs 1-4). This metabolic reprogramming presents a key vulnerability for therapeutic intervention. **DRB18**, a novel synthetic small molecule, has emerged as a potent pan-class I GLUT inhibitor, demonstrating significant anti-neoplastic activity both in vitro and in vivo. This technical guide provides a comprehensive overview of **DRB18**, detailing its inhibitory profile, the experimental methodologies used for its characterization, and the downstream cellular consequences of its action. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting glucose transport in oncology.

Introduction

The Warburg effect, characterized by a dramatic increase in glucose uptake and aerobic glycolysis, is a hallmark of many cancers. This metabolic shift provides the necessary energy and biosynthetic precursors to support rapid cell proliferation. The facilitative glucose transporters of Class I, namely GLUT1, GLUT2, GLUT3, and GLUT4, are frequently overexpressed in various tumor types and play a pivotal role in sustaining this altered metabolism. Consequently, the inhibition of these transporters represents a promising strategy for cancer treatment.



DRB18 is a second-generation small-molecule inhibitor designed to broadly target Class I GLUTs.[1][2] It has shown greater stability and potency compared to its predecessor, WZB117. [3][4] By obstructing the primary conduit for glucose entry into cancer cells, **DRB18** effectively starves them of their essential fuel source, leading to a cascade of events culminating in cell death.[1] This document outlines the key findings related to **DRB18**'s mechanism of action and provides detailed protocols for its preclinical evaluation.

Quantitative Data: Inhibitory Profile of DRB18

The efficacy of **DRB18** as a pan-class I GLUT inhibitor has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of **DRB18** against individual GLUT isoforms and a panel of cancer cell lines.

Table 1: DRB18 IC50 Values for Class I GLUT Isoforms[3][4][5]

GLUT Isoform	Cell Line System	IC50 (μM)
GLUT1	HEK293	~0.9
GLUT2	HEK293	~9
GLUT3	HEK293	Not explicitly stated, but inhibited
GLUT4	HEK293	Not explicitly stated, but inhibited

Data derived from studies using HEK293 cells engineered to express a single GLUT isoform.

Table 2: DRB18 IC50 Values for Glucose Uptake in Cancer Cell Lines[5][6]



Cell Line	Cancer Type	IC50 (μM)
A549	Non-Small Cell Lung Cancer	1.9 - 3.6
H1299	Non-Small Cell Lung Cancer	1.9
Hela	Cervical Cancer	1.9 - 3.6
Panc1	Pancreatic Cancer	Not explicitly stated, but inhibited
Hop92	Non-Small Cell Lung Cancer	Not explicitly stated, but inhibited
INS1	Insulinoma	Not explicitly stated, but inhibited

Table 3: DRB18 IC50 Values for Cell Viability in Cancer Cell Lines[3]

Cell Line	Cancer Type	IC50 (μM)
A549	Non-Small Cell Lung Cancer	< 10
H1299	Non-Small Cell Lung Cancer	< 10
Hela	Cervical Cancer	< 10

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of **DRB18**.

Glucose Uptake Assay[1][8]

This assay measures the direct inhibitory effect of **DRB18** on glucose transport into cells.

- · Cell Seeding:
 - For GLUT-specific HEK293 cell lines, pre-treat 24-well plates with 25 μg/ml
 Polyethyleneimine for 20 minutes. Aspirate and allow plates to dry.



- Seed 50,000 cells per well and incubate overnight.
- For cancer cell lines, seed 40,000 cells per well (100,000 for INS-1 cells) and incubate overnight.
- Assay Procedure:
 - Wash cells twice with Krebs-Ringer-Phosphate (KRP) buffer.
 - Add 225 μl of glucose-free KRP buffer to each well.
 - Add DRB18 or vehicle (DMSO) to the wells and incubate for 30 minutes.
 - Initiate glucose uptake by adding a mixture of 12.5 μl of 37 MBq/l 2-deoxy-D-[³H] glucose and 25 μl of 1 mmol/l regular glucose.
 - After 4 minutes, wash the cells to terminate uptake.
 - Lyse the cells.
 - Measure the radioactivity of the cell lysates using a scintillation counter.

Cell Viability Assays (MTT/Resazurin)[9][10][11]

These colorimetric and fluorometric assays assess the impact of **DRB18** on cell proliferation and viability.

- Cell Seeding:
 - Seed 5,000 A549 or Panc1 cells per well in a 96-well plate.
- Treatment:
 - Treat cells with varying concentrations of DRB18 for 24, 48, or 72 hours.
- Resazurin Assay Protocol:[7][8][9]
 - Add Resazurin solution to each well (10% of the initial volume).



- Incubate for at least 1 hour at 37°C.
- Measure fluorescence with excitation at 530-570 nm and emission at 590-620 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.
- MTT Assay Protocol:[9]
 - Add MTT solution to a final concentration of 0.5 mg/mL.
 - Incubate for 1-4 hours at 37°C.
 - Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
 - Read absorbance at 570 nm.

Metabolomics Analysis[6][12]

This technique identifies and quantifies changes in cellular metabolites following **DRB18** treatment.

- Sample Preparation:
 - Treat A549 cells with 10 μM DRB18 or DMSO for 48 hours.
- Analysis:
 - Perform untargeted metabolomics analysis on cell lysates.
 - Acquire data using Masshunter software.
 - Integrate peaks using Progenesis software.
 - Identify compounds using XCMS and Metaboanalyst 4.0 software.
 - Normalize peak areas using internal standards for relative quantification.

In Vivo Xenograft Studies[3][6][13]



These studies evaluate the anti-tumor efficacy of **DRB18** in a living organism.

- Animal Model:
 - Use 4-week-old male Nu/J nude mice.
- Tumor Implantation:
 - Subcutaneously inject A549 cells to establish tumors.
- Treatment Protocol:
 - Once tumors reach a specified volume, administer DRB18 via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
 - Treat mice three times a week.
- · Monitoring:
 - Measure tumor volume regularly using the formula: $V = (Length \times Width^2)/2$.
 - Monitor animal body weight and food intake.

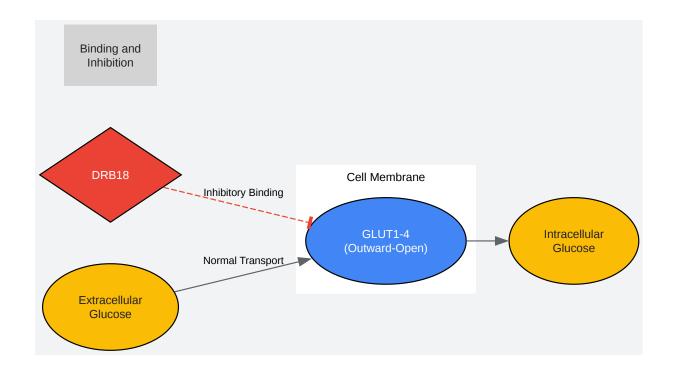
Signaling Pathways and Mechanisms of Action

DRB18 exerts its anti-cancer effects through a multi-faceted mechanism initiated by the inhibition of glucose uptake. This primary action triggers a cascade of downstream events that disrupt cellular metabolism and signaling, ultimately leading to cell death.

Proposed Mechanism of DRB18-GLUT Interaction

Molecular docking studies suggest that **DRB18** directly binds to the outward-open conformation of Class I GLUTs, physically obstructing the channel for glucose transport.[1][10] The correlation between the docking glidescores and the experimentally determined IC50 values supports this direct binding hypothesis.[5]





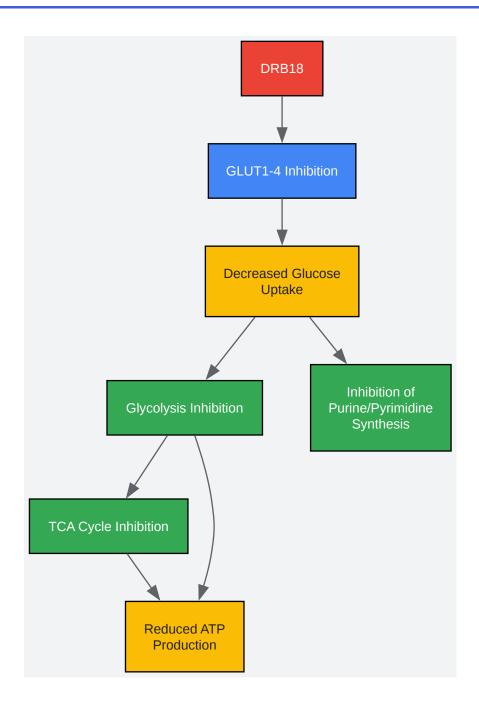
Click to download full resolution via product page

Caption: Proposed binding mechanism of **DRB18** to Class I GLUTs.

Downstream Metabolic Consequences of GLUT Inhibition

By blocking glucose uptake, **DRB18** initiates a profound disruption of central carbon metabolism.[5][6] This includes the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production.[5] Furthermore, pathways responsible for the synthesis of essential building blocks, such as the purine-pyrimidine synthesis pathway, are also negatively impacted.[5]





Click to download full resolution via product page

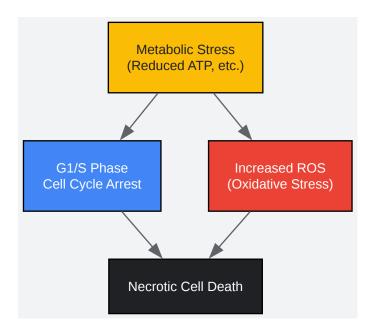
Caption: Metabolic pathways affected by **DRB18**-mediated GLUT inhibition.

Cellular Fate Following DRB18 Treatment

The metabolic crisis induced by **DRB18** triggers a series of cellular stress responses. A notable consequence is the arrest of the cell cycle at the G1/S phase transition, halting cell proliferation.[4][5] Additionally, **DRB18** treatment leads to an increase in reactive oxygen



species (ROS), inducing oxidative stress.[4][5] The culmination of these effects is necrotic cell death.[5]



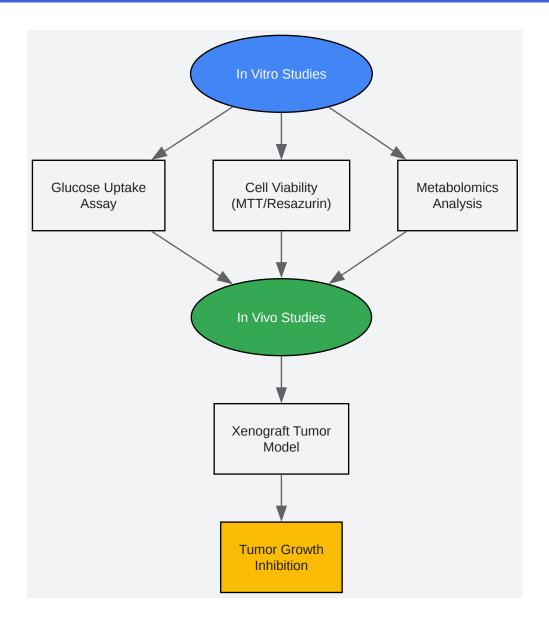
Click to download full resolution via product page

Caption: Cellular consequences of **DRB18**-induced metabolic stress.

Experimental Workflow Overview

The characterization of **DRB18** involves a logical progression from in vitro mechanistic studies to in vivo efficacy evaluation. This workflow ensures a comprehensive understanding of the compound's activity at multiple biological levels.





Click to download full resolution via product page

Caption: Overall experimental workflow for **DRB18** characterization.

Conclusion

DRB18 is a promising pan-class I GLUT inhibitor with potent anti-cancer activity demonstrated across a range of preclinical models. Its ability to simultaneously target multiple GLUT isoforms presents a potential advantage over single-isoform inhibitors, possibly circumventing compensatory mechanisms that can lead to therapeutic resistance. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of **DRB18** and other GLUT-targeting agents for the treatment of cancer.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Glucose uptake assay in cancer cells and in specific GLUT-expressing cell lines [bio-protocol.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labbox.es [labbox.es]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DRB18: A Pan-Class I GLUT Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142488#drb18-as-a-pan-class-i-glut-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com